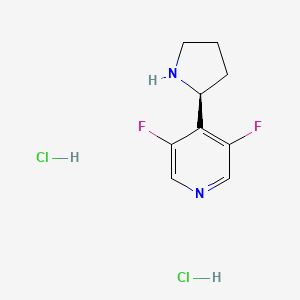
(S)-3,5-difluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3,5-difluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride is a chemical compound that features a pyrrolidine ring attached to a pyridine ring, with two fluorine atoms at the 3 and 5 positions of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,5-difluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino acids or other cyclic or acyclic precursors.
Attachment to the Pyridine Ring: The pyrrolidine ring is then attached to the pyridine ring through nucleophilic substitution reactions.
Introduction of Fluorine Atoms: The fluorine atoms are introduced at the 3 and 5 positions of the pyridine ring through halogenation reactions using reagents such as fluorine gas or other fluorinating agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and other advanced techniques to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(S)-3,5-difluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(S)-3,5-difluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (S)-3,5-difluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-(Pyrrolidin-2-yl)pyridine dihydrochloride: Similar structure but lacks the fluorine atoms at the 3 and 5 positions.
(S)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride: Similar structure but with different substitution pattern on the pyridine ring.
Uniqueness
(S)-3,5-difluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable scaffold in drug discovery .
Propiedades
Fórmula molecular |
C9H12Cl2F2N2 |
|---|---|
Peso molecular |
257.10 g/mol |
Nombre IUPAC |
3,5-difluoro-4-[(2S)-pyrrolidin-2-yl]pyridine;dihydrochloride |
InChI |
InChI=1S/C9H10F2N2.2ClH/c10-6-4-12-5-7(11)9(6)8-2-1-3-13-8;;/h4-5,8,13H,1-3H2;2*1H/t8-;;/m0../s1 |
Clave InChI |
TVQPWVDCRSIWCD-JZGIKJSDSA-N |
SMILES isomérico |
C1C[C@H](NC1)C2=C(C=NC=C2F)F.Cl.Cl |
SMILES canónico |
C1CC(NC1)C2=C(C=NC=C2F)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


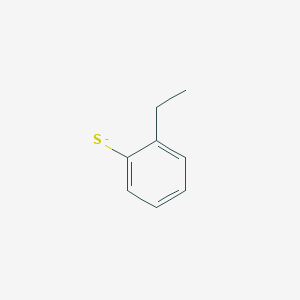
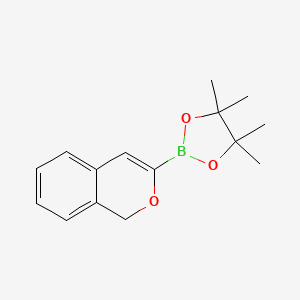
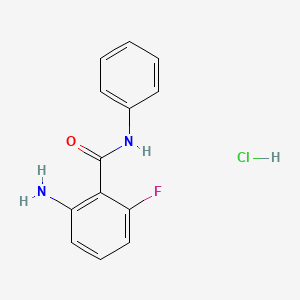
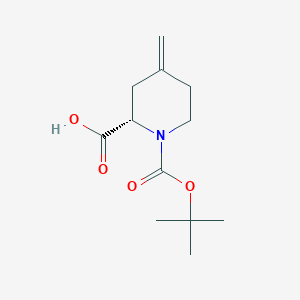

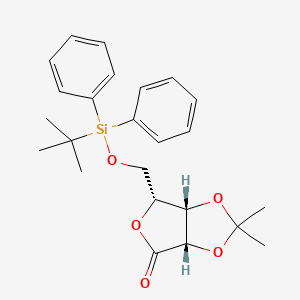
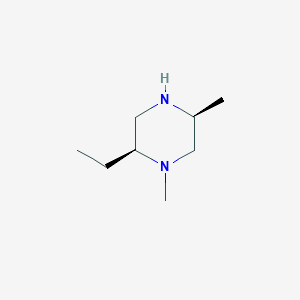
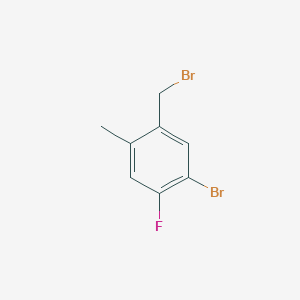
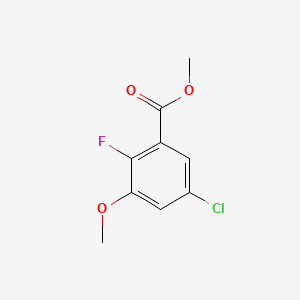
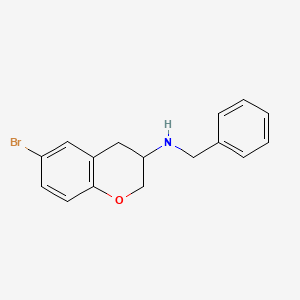
![(4R,6S)-4-(4-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14034399.png)
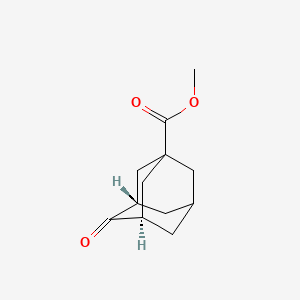
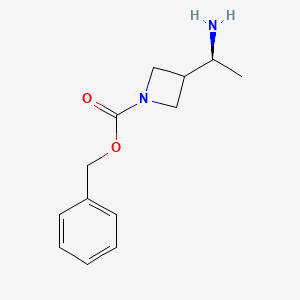
![(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B14034414.png)
